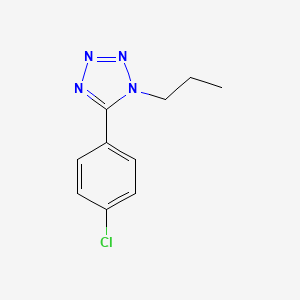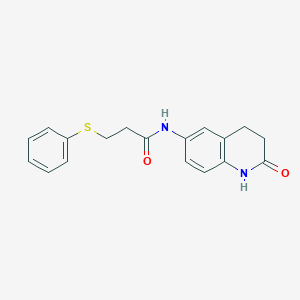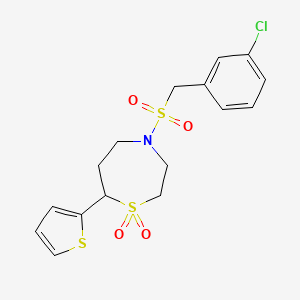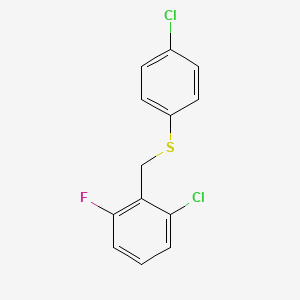
5-(4-chlorophényl)-1-propyl-1H-1,2,3,4-tétrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 4-chlorophenyl group and a propyl group
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies exploring its interactions with biological targets, including enzymes and receptors.
Mécanisme D'action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with tetrazoles, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have shown to inhibit the growth of mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Related compounds have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
Related compounds have shown potent in vitro activities against mycobacterium tuberculosis h37rv .
Analyse Biochimique
Biochemical Properties
5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in signal transduction pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole has been observed to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Cellular Effects
The effects of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole has been shown to alter the expression of genes involved in apoptosis and cell proliferation. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole binds to the active sites of enzymes, leading to conformational changes that either inhibit or activate the enzyme’s function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been identified, indicating that there is a specific dosage range within which 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole exerts its desired effects without causing significant harm. At high doses, this compound can induce toxic effects, including liver and kidney damage .
Metabolic Pathways
5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules. The metabolic pathways of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole also involve interactions with various cofactors, such as NADPH, which are essential for its biotransformation .
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. Additionally, binding proteins within the cytoplasm and extracellular matrix play a crucial role in the localization and accumulation of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole in specific tissues .
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole is an important factor that influences its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cellular components. Targeting signals and post-translational modifications direct 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole to specific compartments or organelles, such as the mitochondria and endoplasmic reticulum. These interactions are critical for the compound’s biochemical activity and overall cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl azide with propyl isocyanide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a different heterocyclic core, leading to distinct chemical and biological properties.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Another similar compound with a different heterocyclic ring, which affects its reactivity and applications.
Uniqueness
5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole is unique due to its specific combination of substituents and the tetrazole ring, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and development.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1-propyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-2-7-15-10(12-13-14-15)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJASCFIEIXHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)
![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)
![5-[(2-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)



![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)
